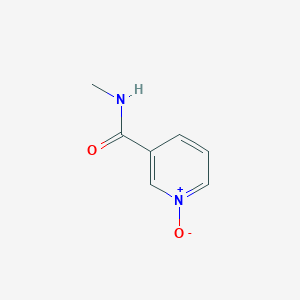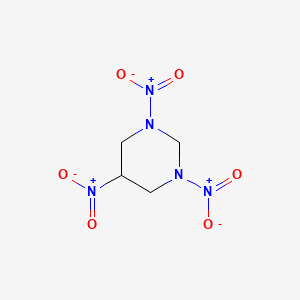
Pyrimidine, hexahydro-1,3,5-trinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white crystalline solid that does not occur naturally in the environment and has been extensively used in military applications, particularly in the manufacture of munitions . RDX is known for its stability and high detonation velocity, making it a crucial component in various explosive formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
RDX is typically synthesized through the nitrolysis of hexamine with white fuming nitric acid. This reaction produces RDX along with by-products such as methylene dinitrate, ammonium nitrate, and water . The reaction conditions involve maintaining a controlled temperature and using concentrated nitric acid to ensure the complete conversion of hexamine to RDX.
Industrial Production Methods
Industrial production of RDX involves large-scale nitration processes. The Holston Army Ammunition Plant in the United States is one of the major facilities where RDX is produced. The process includes the continuous nitration of hexamine, followed by purification and crystallization steps to obtain high-purity RDX .
Analyse Chemischer Reaktionen
Types of Reactions
RDX undergoes various chemical reactions, including:
Thermal Decomposition: RDX decomposes upon heating, producing gases such as nitrogen, carbon monoxide, and carbon dioxide.
Shock-Induced Decomposition: Under shock conditions, RDX decomposes rapidly, leading to detonation.
Biodegradation: Certain microorganisms can degrade RDX, breaking it down into simpler compounds.
Common Reagents and Conditions
Major Products Formed
The major products formed from the decomposition of RDX include nitrogen, carbon monoxide, carbon dioxide, and various nitrogen oxides .
Wissenschaftliche Forschungsanwendungen
RDX has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of RDX involves its rapid decomposition under shock or thermal conditions, leading to the release of a large amount of energy. The molecular targets include the nitrogen-nitrogen bonds within the RDX molecule, which break down to form nitrogen gas and other by-products . In biological systems, RDX can be degraded by cytochrome P450-like enzymes, leading to the formation of nitrite, formaldehyde, and formate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another widely used explosive with similar applications but different chemical structure and properties.
Hexanitrohexaazaisowurtzitane (CL-20): A more powerful explosive compared to RDX, with higher detonation velocity and pressure.
Pentaerythritol tetranitrate (PETN): An explosive with similar stability but different sensitivity and performance characteristics.
Uniqueness of RDX
RDX is unique due to its balance of stability, sensitivity, and explosive power. It is less sensitive to shock compared to TNT, making it safer to handle, yet it provides a higher detonation velocity and pressure, making it more effective in military and industrial applications .
Eigenschaften
CAS-Nummer |
60025-02-7 |
|---|---|
Molekularformel |
C4H7N5O6 |
Molekulargewicht |
221.13 g/mol |
IUPAC-Name |
1,3,5-trinitro-1,3-diazinane |
InChI |
InChI=1S/C4H7N5O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4H,1-3H2 |
InChI-Schlüssel |
ITOKJLNTEMULCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate](/img/structure/B14618521.png)
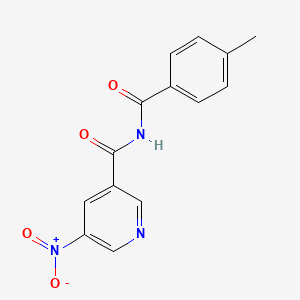
![1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid](/img/structure/B14618529.png)
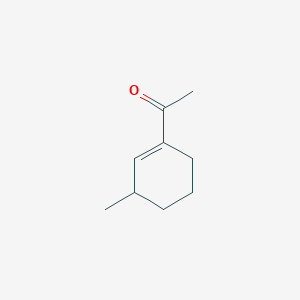
![2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618541.png)
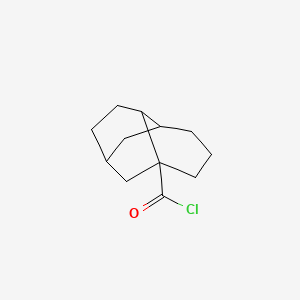

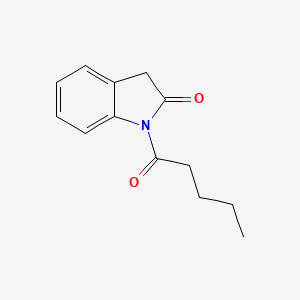

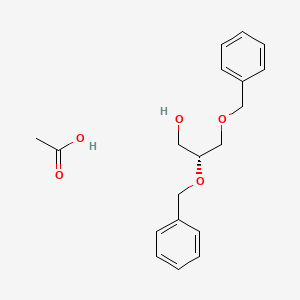
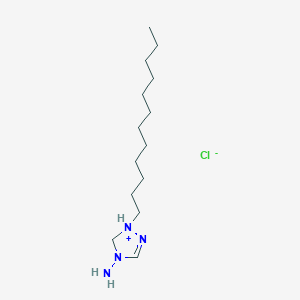
![(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14618576.png)
![Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]-](/img/structure/B14618588.png)
